molecular formula C12H16F3N B1217885 Fenfluramine CAS No. 458-24-2

Fenfluramine

Número de catálogo: B1217885
Número CAS: 458-24-2
Peso molecular: 231.26 g/mol
Clave InChI: DBGIVFWFUFKIQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La fenfluramina es un derivado de la fenetilamina que inicialmente se desarrolló como un supresor del apetito. Es conocida por su capacidad para modular los niveles de serotonina en el cerebro, lo que llevó a su uso en el tratamiento de la obesidad. Debido a las preocupaciones sobre la toxicidad cardiovascular, se suspendió su uso como supresor del apetito. Desde entonces, la fenfluramina se ha reutilizado para el tratamiento de las convulsiones asociadas al síndrome de Dravet y al síndrome de Lennox-Gastaut .

Métodos De Preparación

La síntesis de la fenfluramina implica varios pasos clave:

Análisis de las Reacciones Químicas

La fenfluramina experimenta diversas reacciones químicas, entre ellas:

Los reactivos más utilizados en estas reacciones son los oxidantes como el permanganato de potasio y los reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente derivados de la fenfluramina con propiedades farmacológicas modificadas .

Aplicaciones de la Investigación Científica

La fenfluramina tiene varias aplicaciones de investigación científica:

Análisis De Reacciones Químicas

Metabolism of Fenfluramine

This compound undergoes significant metabolism, primarily in the liver, into several metabolites .

2.1. Key Metabolic Reactions

  • N-deethylation: this compound is metabolized into northis compound, primarily via CYP1A2, CYP2B6, and CYP2D6 enzymes .

  • Other Reactions: Further metabolism involves oxygenation, dehydrogenation, and glucuronide conjugation .

2.2. Metabolites

MetaboliteDescription
Northis compoundPrimary metabolite, formed by N-dealkylation; exhibits greater affinity for serotonin 5-HT2 receptors than this compound .
Conjugated formsGlucuronide conjugates are also produced .
Diol MetaboliteAn unconjugated diol metabolite has been detected in plasma .

Receptor Binding and Activity

This compound and its metabolites interact with various serotonin receptors .

3.1. Serotonin Receptor Interactions

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
This compound5,2164,1343,183
Dexthis compound11,1075,0996,245
Levothis compound5,4635,7133,415
Northis compound2,31652.1557
Dexnorthis compound1,51611.2324
Levonorthis compound3,84147.8814

Note: The smaller the Ki value, the more avidly the drug binds to the receptor. Values are for human receptors except for the 5-HT2A and 5-HT2C Ki values, which are for the rat receptors .

Aplicaciones Científicas De Investigación

Dravet Syndrome

Dravet syndrome is a severe form of epilepsy that begins in infancy and is characterized by frequent seizures. Several studies have demonstrated the efficacy of fenfluramine in reducing seizure frequency among patients with this condition.

  • Efficacy : In a clinical trial involving 87 patients, those treated with this compound (0.4 mg/kg/day) experienced a 54% greater reduction in mean monthly convulsive seizure frequency compared to placebo . Another study reported that 72.9% of patients receiving 0.7 mg/kg/day achieved a ≥50% reduction in seizures .
  • Safety : Common adverse effects included decreased appetite and somnolence, but no significant cardiovascular issues were reported .

Lennox-Gastaut Syndrome

Lennox-Gastaut syndrome is another severe epilepsy syndrome characterized by multiple seizure types and cognitive impairment. This compound has shown promise as an adjunctive therapy.

  • Clinical Findings : In a study of 263 patients with Lennox-Gastaut syndrome, those receiving 0.7 mg/kg/day this compound showed a significant reduction in drop seizures compared to placebo, with a median percentage reduction of 26.5 points .
  • Long-term Effects : Ongoing research aims to evaluate the long-term safety and efficacy profile of this compound in this patient population .

Case Study 1: Dravet Syndrome

A cohort study tracked the outcomes of children with Dravet syndrome treated with this compound over six months. Results indicated that 70% of participants achieved significant reductions in seizure frequency, correlating with improved quality of life metrics.

Case Study 2: Lennox-Gastaut Syndrome

A longitudinal study assessed the impact of this compound on cognitive function in children with Lennox-Gastaut syndrome. Preliminary results suggest improvements in executive function alongside reductions in seizure frequency.

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study TypePatient PopulationDose (mg/kg/day)% Reduction in SeizuresAdverse Effects
Randomized Control TrialDravet Syndrome0.454%Decreased appetite
Prospective Cohort StudyDravet Syndrome0.772.9%Somnolence
Randomized Control TrialLennox-Gastaut Syndrome0.726.5%None significant

Mecanismo De Acción

La fenfluramina ejerce sus efectos principalmente a través de la modulación de los niveles de serotonina. Actúa como un agente liberador de serotonina y un agonista de los receptores de serotonina 5-HT2. Además, sirve como un modulador positivo del receptor sigma-1. Estas acciones conducen a una mayor activación de los receptores de serotonina y a la modulación de la neurotransmisión, lo que se cree que contribuye a sus efectos anticonvulsivos .

Comparación Con Compuestos Similares

La fenfluramina se compara a menudo con otros compuestos como:

La combinación única de la fenfluramina de liberación de serotonina y modulación de receptores, junto con la actividad del receptor sigma-1, la distingue de estos otros compuestos .

Actividad Biológica

Fenfluramine (FFA), originally developed as an appetite suppressant, has gained renewed attention for its biological activity, particularly in the context of epilepsy treatment. This article provides a comprehensive overview of its pharmacological mechanisms, clinical efficacy, and emerging therapeutic applications.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3–5 hours. The absolute oral bioavailability ranges from 75% to 83%, and food intake does not significantly affect its absorption. FFA undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4), producing the active metabolite northis compound (norFFA) and several minor metabolites. The elimination half-life is approximately 20 hours for FFA and 24–48 hours for norFFA, with renal excretion being the primary route of elimination .

This compound exhibits a multifaceted mechanism of action primarily through its interactions with serotonin (5-HT) receptors:

  • Agonist Activity : FFA acts as an agonist at several serotonin receptors, including:
    • 5-HT1D
    • 5-HT2A
    • 5-HT2B
    • 5-HT2C
    • 5-HT4
  • Antagonist Activity : It also displays antagonist properties at the 5-HT1A receptor. Recent studies have highlighted its modulatory effects on sigma-1 receptors, which are implicated in various neuroprotective pathways .

Table 1: Summary of this compound's Receptor Interactions

Receptor TypeActivityNotes
5-HT1DAgonistInvolved in anti-seizure effects
5-HT2AAgonistAssociated with potential cardiac effects
5-HT2BAgonistLinked to valvulopathy
5-HT2CAgonistModulates mood and anxiety
5-HT4AgonistPotential role in cognitive function
5-HT1AAntagonistMay influence anxiety and mood
Sigma-1ModulatoryNeuroprotective effects

Clinical Efficacy

Recent clinical studies have demonstrated that this compound significantly reduces seizure frequency in patients with Dravet syndrome, a severe form of epilepsy. In a pivotal trial, over 50% of participants experienced a reduction in seizure frequency after treatment with this compound .

Case Study: Dravet Syndrome

In a study involving Dravet syndrome patients treated with this compound:

  • Population : Pediatric patients aged between 2 to 18 years.
  • Dosage : Administered at doses ranging from 0.7 mg/kg/day up to a maximum of 26 mg/day.
  • Results : A significant reduction in seizure frequency was observed, with a mean change in seizure frequency reaching clinically meaningful levels (≥50% reduction) over an extended treatment period .

Safety Profile and Side Effects

While this compound is effective for seizure control, it is associated with potential side effects, particularly concerning cardiac health due to its action on the 5-HT2B receptor. Long-term use has been linked to valvular heart disease in some patients; however, the risk appears to be lower when used at therapeutic doses for epilepsy compared to its historical use as an appetite suppressant .

Propiedades

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

404-82-0 (hydrochloride)
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023044
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

108-112, 108-112 °C at 12 mm Hg
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA)., The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone., The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

458-24-2
Record name Fenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine
Reactant of Route 2
Reactant of Route 2
Fenfluramine
Reactant of Route 3
Fenfluramine
Reactant of Route 4
Reactant of Route 4
Fenfluramine
Reactant of Route 5
Reactant of Route 5
Fenfluramine
Reactant of Route 6
Reactant of Route 6
Fenfluramine
Customer
Q & A

Q1: What is the primary mechanism of action of fenfluramine?

A1: this compound, a substituted amphetamine, acts as an indirect agonist of serotonin (5-hydroxytryptamine, 5-HT) receptors. [, , ] This means it doesn't directly bind to these receptors but enhances serotonin signaling. It accomplishes this by primarily promoting the release of serotonin from nerve terminals and, to a lesser extent, blocking its reuptake. [, , , ]

Q2: Does this compound affect other neurotransmitters?

A2: While primarily targeting the serotonergic system, research indicates that this compound can also affect dopamine and norepinephrine systems in the brain, albeit to a lesser extent. [, ] Studies have shown both short-term increases and decreases in dopamine and its metabolites following this compound administration. [] Norepinephrine levels were also found to decrease, but only at higher doses of this compound. []

Q3: Which serotonin receptor subtypes are most relevant to this compound's effects?

A3: Studies utilizing rat models suggest that the 5-HT2C receptor subtype plays a key role in mediating this compound's discriminative stimulus effects. [] Additionally, there is evidence indicating a potential contribution from the 5-HT2A receptor subtype to these effects. []

Q4: How does the metabolite of this compound, northis compound, contribute to its effects?

A4: Northis compound is the active metabolite of this compound and exhibits its own pharmacological activity. [, , ] Similar to this compound, northis compound increases serotonin levels in the brain, though it may have a different potency and duration of action. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C11H16F3N and a molecular weight of 231.25 g/mol.

Q6: Is there a difference in activity between the enantiomers of this compound?

A6: Yes, the two enantiomers of this compound (d-fenfluramine and l-fenfluramine) exhibit different pharmacological profiles. Research suggests that d-fenfluramine might be a more potent and selective serotonin releaser with potentially fewer side effects compared to the racemic mixture. [, , ]

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration. [] It is primarily metabolized in the liver to its active metabolite, northis compound, through N-dealkylation. [, ] Both this compound and northis compound are further metabolized and excreted mainly in the urine. []

Q8: Are there significant species differences in this compound metabolism?

A8: Yes, studies have shown substantial species differences in the metabolism of this compound. Notably, humans tend to have more efficient deamination of both this compound and northis compound into polar, inactive metabolites compared to other species like rats, dogs, and mice. [] This results in lower plasma levels of northis compound in humans relative to the other species. []

Q9: How do plasma levels of this compound and northis compound correlate with its anorectic effects in rats?

A9: Research indicates a relationship between blood levels of this compound and northis compound and the drug's anorectic effects in rats. [] Specifically, higher blood levels of these compounds were associated with a greater reduction in food intake in these animals. []

Q10: What was this compound initially approved to treat?

A10: this compound was initially approved as an appetite suppressant for the short-term management of obesity. [, , ] It was typically prescribed in conjunction with a comprehensive weight loss program that included diet and exercise modifications. []

Q11: Why was this compound withdrawn from the market?

A11: Despite its efficacy in promoting weight loss, this compound, particularly when used in combination with phentermine ("Fen-Phen"), was withdrawn from the market due to an increased risk of serious cardiovascular side effects, particularly valvular heart disease and primary pulmonary hypertension. [, , , , ]

Q12: Is there evidence supporting the use of this compound in any other conditions?

A12: Emerging research suggests that low-dose this compound might have potential as an adjunctive therapy for certain drug-resistant epilepsy syndromes, such as Dravet syndrome. [, ] Early clinical observations and controlled trials have shown promising results in reducing seizure frequency in these patients. [, ]

Q13: What are the primary safety concerns associated with this compound use?

A13: The most serious safety concerns linked to this compound are valvular heart disease and primary pulmonary hypertension. [, , , , ] The risk of these cardiovascular complications appears to be dose- and duration-dependent and was predominantly observed with the this compound-phentermine combination. [, , , ]

Q14: What are potential areas for future research related to this compound?

A14: Further investigations into the precise mechanisms underlying this compound-induced valvular heart disease and pulmonary hypertension are crucial. [] Additional research is needed to determine the long-term safety and efficacy of low-dose this compound in treating epilepsy, particularly in Dravet syndrome. [] Exploring alternative drug delivery systems and identifying biomarkers for patient stratification could help mitigate risks and improve treatment outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.